molecular formula C15H26N2O3S B2373048 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide CAS No. 1797845-32-9

3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide

Cat. No. B2373048
CAS RN: 1797845-32-9
M. Wt: 314.44
InChI Key: MTYUDJBMNQDDNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Utility in Organic Chemistry : Studies have shown that compounds similar to 3-(cyclohexylsulfonyl)-N-cyclopentylazetidine-1-carboxamide are used in the synthesis of various heterocyclic compounds. For instance, the use of sulfonyl groups in synthesizing pyrazoles, pyrimidines, and other nitrogen-containing heterocycles is a common strategy due to their potential as herbicidal inhibitors and their synthetic utility as leaving groups sensitive to solvent and steric factors (McFadden et al., 1993). Additionally, N-sulfonylformamidines have been synthesized from cyanamides and carbodiimides, highlighting the versatility of sulfonyl groups in organic synthesis (Hellmann et al., 2013).

Targeted Protein Degradation : A novel approach in drug discovery involves the targeted degradation of proteins using ligands that engage specific residues in protein binding sites. Sulfonyl fluoride groups have been incorporated into drug design to target specific histidine residues, demonstrating the potential of sulfonyl-containing compounds in creating covalent inhibitors for therapeutic applications (Cruite et al., 2022).

Biological Activities and Applications

Anticancer Properties : Research into the biological effects of ruthenium(II) complexes incorporating certain sulfonyl-containing ligands has shown promising anticancer activities. These complexes can target mitochondria within cancer cells, indicating the potential for sulfonyl-containing compounds in developing new anticancer drugs (Pierroz et al., 2012).

Antibacterial and Antibiotic Properties : The synthesis of heterocyclic compounds with sulfonyl groups has been explored for their antibiotic and antibacterial properties. For example, thiophene-2-carboxamide derivatives have been synthesized for potential use as new antibiotic and antibacterial drugs (Ahmed, 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems or proteins .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

properties

IUPAC Name

3-cyclohexylsulfonyl-N-cyclopentylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3S/c18-15(16-12-6-4-5-7-12)17-10-14(11-17)21(19,20)13-8-2-1-3-9-13/h12-14H,1-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYUDJBMNQDDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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